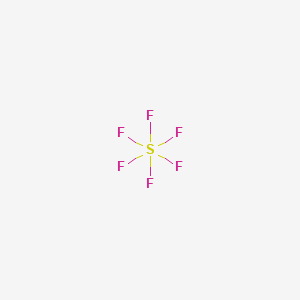

Sulfur hexafluoride

Description

Properties

IUPAC Name |

hexafluoro-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6S/c1-7(2,3,4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZCNBIFKDRMGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

FS(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6S | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sulfur hexafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfur_hexafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029656 | |

| Record name | Sulfur fluoride (SF6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfur hexafluoride appears as a colorless odorless gas. Noncombustible. Shipped as a liquefied gas under own vapor pressure. Contact may cause frostbite. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Colorless, odorless gas. [Note: Shipped as a liquefied compressed gas. Condenses directly to a solid upon cooling.]; [NIOSH], Colorless, odorless gas., Colorless, odorless gas. [Note: Shipped as a liquefied compressed gas. Condenses directly to a solid upon cooling.] | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur hexafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/634 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/325 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur hexafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0576.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Sublimes (NIOSH, 2023), -63.8 °C (sublimes), Sulfur hexafluoride is an unreactive substance. Sulfur hexafluoride is not attacked by water, acids, or bases, at room temperature. It is resistant to the action of carbon, copper or magnesium at red heat, and will not react with sodium below its boiling point. It reacts with sulfur vapor or hydrogen at 400 °C., sublimes, Sublimes | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/325 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur hexafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0576.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.003 % at 77 °F (NIOSH, 2023), In water, 31 mg/L at 25 °C, Solubility in water at 25 °C at partial pressure of 101.325 kPa = 5.4 cu cm/kg water., SOLUBLE IN POTASSIUM HYDROXIDE AND ALCOHOL, 0.297 mL dissolves in 1.0 mL transformer oil at 25 °C, 1 atm, For more Solubility (Complete) data for SULFUR HEXAFLUORIDE (6 total), please visit the HSDB record page., (77 °F): 0.003% | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfur hexafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0576.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

6.5 g/L (gas); 1.67 (liquid), Inert to nucleophilic attack; does not attack glass; one of heaviest known gases; density approx 5 times that of air; no fluorine exchange with anhydrous hydrogen fluoride; unchanged at 500 °C. .. thermodynamically unstable, but kinetically stable gas ... stable to silent electrical discharge, Specific volume: 2.5 cu ft/lb at 21.1 °C. Freezing point = -64 °C (sublimes); density, gas = 6.5 g/L; density, liquid = 1.67 g/L, Critical density: 0.736 kg/cu dm., Triple point = -49.596 °C; density = 5.970 g/L, 5.11(relative gas density) | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfur hexafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0576.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.11 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 5 (Air = 1), 5.11 | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/325 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

21.5 atm (NIOSH, 2023), VP: 1 Pa at -158 °C (solid), 10 Pa at -147 °C (solid), 100 Pa at -133.6 °C (solid), 1 kPa at -116.6 °C (solid), 10 kPa at -94.4 °C (solid), 100 kPa at -64.1 °C (solid), 2367 kPa at 25 °C (1.78X10+4 mm Hg), 21.5 atm | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/325 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur hexafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0576.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

... The only permissible impurities are traces of air, carbon tetrafluoride (0.05 wt% max), and water (9 ppm by wt max; dew point -45 °C max). | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas [Note: Shipped as a liquefied compressed gas. Condenses directly to a solid upon cooling]. | |

CAS No. |

2551-62-4 | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfur hexafluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2551-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfur hexafluoride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002551624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfur hexafluoride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfur fluoride (SF6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfur hexafluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS7LR3I1D6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/325 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-83 °F (Sublimes) (NIOSH, 2023), -50.8 °C, -83 °F (sublimes), -83 °F (Sublimes) | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1555 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/825 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFUR HEXAFLUORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/325 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Sulfur hexafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0576.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Physicochemical Properties of Sulfur Hexafluoride for Atmospheric Modeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Sulfur hexafluoride (SF6) is a synthetic gas with unique chemical and physical properties that have led to its widespread use in various industrial applications, most notably as a gaseous dielectric medium in high-voltage electrical equipment. However, its exceptional stability and potent infrared absorption characteristics make it a significant and long-lived greenhouse gas, necessitating a thorough understanding of its behavior in the atmosphere. This technical guide provides a comprehensive overview of the core physicochemical properties of SF6 relevant to atmospheric modeling, details of experimental protocols for their determination, and a visualization of the key relationships influencing its atmospheric fate.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound that are essential for accurate atmospheric modeling.

| Property | Value | Reference(s) |

| Molecular Formula | SF6 | [1] |

| Molecular Weight | 146.06 g/mol | [1][2] |

| Boiling Point (Sublimation) | -63.9 °C / -83 °F | [2][3] |

| Melting Point | -50.8 °C / -59.4 °F | [1][4] |

| Density (gas, at sea level) | 6.12 g/L | [1] |

| Vapor Pressure | 21.5 atm at 21.1 °C | [1][2] |

| Solubility in Water (25 °C) | 31 mg/L | [2] |

| Henry's Law Constant (25 °C) | 4.52 atm·m³/mol | [2] |

| Atmospheric Lifetime | 800 - 3,200 years | [1] |

| Global Warming Potential (100-year) | 23,500 - 23,900 times that of CO2 | [1][5][6] |

| Primary Infrared Absorption Band | ~10.55 µm (947.9 cm⁻¹) | [5][7] |

Experimental Protocols

Accurate determination of the physicochemical properties of SF6 is crucial for reliable atmospheric modeling. The following sections detail the methodologies for key experiments cited in the literature.

Determination of Atmospheric Lifetime

The atmospheric lifetime of a gas is a measure of the average time a molecule of that gas remains in the atmosphere before being removed. Due to the extreme stability of SF6, its lifetime is determined by very slow removal processes in the upper atmosphere.

1. Three-Dimensional (3D) Atmospheric Modeling:

-

Principle: This is the most common method for determining the atmospheric lifetime of long-lived gases like SF6. It involves using a comprehensive 3D model of the global atmosphere that simulates atmospheric chemistry and transport.

-

Methodology:

-

A global atmospheric model, such as the Whole Atmosphere Community Climate Model (WACCM), is used. These models divide the atmosphere into a three-dimensional grid and solve equations for fluid motion, chemical reactions, and radiation transport.[2]

-

The primary known sink for SF6 in the atmosphere is its destruction in the mesosphere and stratosphere by processes such as photolysis (breakdown by solar radiation), electron attachment, and reaction with mesospheric metal atoms.[2] These removal processes and their reaction rates are incorporated into the model's chemical scheme.

-

The model is run with a known initial concentration of SF6, and the simulation is carried forward in time.

-

The total amount of SF6 in the simulated atmosphere is tracked over time, and the rate of its decay is used to calculate the atmospheric lifetime. The lifetime is typically defined as the total atmospheric burden of SF6 divided by its total atmospheric loss rate.

-

2. In-situ Measurements in the Polar Vortex:

-

Principle: The stratospheric polar vortex is a region of isolated air during the polar winter. By measuring the concentration of SF6 in this aged air and comparing it to concentrations in the wider atmosphere, the extent of its removal can be estimated.

-

Methodology:

-

High-altitude research aircraft or balloons are flown into the stratospheric polar vortex to collect air samples at various altitudes.

-

The collected air samples are analyzed using sensitive analytical techniques, such as gas chromatography with electron capture detection (GC-ECD), to determine the precise concentration of SF6.

-

The measured SF6 concentrations are compared with those of other long-lived trace gases with well-known atmospheric lifetimes to assess the relative depletion of SF6.

-

The observed loss of SF6 within the isolated vortex, along with models of atmospheric transport, is used to infer its overall atmospheric lifetime.

-

Measurement of Infrared Absorption Cross-Section

The strong absorption of infrared radiation by SF6 is the primary reason for its high global warming potential. The infrared absorption cross-section quantifies the probability that a molecule will absorb a photon of a specific wavelength.

-

Principle: This measurement is typically performed using Fourier Transform Infrared (FTIR) spectroscopy. The technique is based on the absorption of infrared radiation by the vibrational modes of the SF6 molecule.

-

Methodology:

-

A sample of pure SF6 gas, or a mixture of SF6 in a non-absorbing buffer gas like nitrogen, is introduced into a gas cell with a known path length.

-

An infrared beam from the FTIR spectrometer is passed through the gas cell.

-

The detector in the spectrometer measures the intensity of the infrared radiation that passes through the sample as a function of wavelength (or wavenumber).

-

By comparing the spectrum with a reference spectrum (taken with an empty gas cell), the absorbance of the SF6 can be determined.

-

The absorption cross-section is then calculated from the absorbance using the Beer-Lambert law, which relates absorbance to the concentration of the gas, the path length of the gas cell, and the absorption cross-section.

-

Measurement of Solubility in Water

The solubility of SF6 in water is an important parameter for modeling its exchange between the atmosphere and the ocean.

-

Principle: The solubility is determined by allowing SF6 to reach equilibrium between a gas phase and a liquid water phase at a constant temperature and pressure. The concentration of SF6 in the water is then measured.

-

Methodology:

-

A known volume of purified water is placed in a temperature-controlled equilibration chamber.

-

A gas mixture with a known concentration of SF6 is bubbled through the water or allowed to equilibrate with the headspace above the water.

-

The system is left for a sufficient amount of time to ensure that the dissolved SF6 in the water is in equilibrium with the SF6 in the gas phase.

-

A sample of the water is carefully withdrawn and analyzed for its SF6 content. A common analytical technique is gas chromatography with an electron capture detector (GC-ECD), which is highly sensitive to halogenated compounds like SF6.

-

The solubility is then calculated from the measured concentration of SF6 in the water and the partial pressure of SF6 in the gas phase.

-

Mandatory Visualizations

The following diagrams illustrate key relationships and workflows related to the atmospheric modeling of this compound.

Caption: Logical relationship of SF6 properties to its atmospheric impact.

Caption: Experimental workflows for determining SF6 atmospheric lifetime.

References

- 1. impacts.ucar.edu [impacts.ucar.edu]

- 2. ACP - Determination of the atmospheric lifetime and global warming potential of this compound using a three-dimensional model [acp.copernicus.org]

- 3. osti.gov [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Historical Applications of Sulfur Hexafluoride (SF₆) in Tracer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfur hexafluoride (SF₆) is a synthetic, inert, and non-toxic gas that has been instrumental as a tracer in a multitude of scientific and industrial studies for decades. Its exceptionally low background concentration in the atmosphere, coupled with the high sensitivity of detection methods, has made it an ideal candidate for tracking the movement and dispersion of gases and liquids in complex systems.[1] This technical guide provides an in-depth overview of the historical applications of SF₆ in tracer studies, with a focus on atmospheric science, building ventilation, oceanography, and agricultural science. The guide details the experimental protocols of key historical studies and presents quantitative data in a comparative format.

Core Properties of SF₆ as a Tracer Gas

The utility of SF₆ as a tracer gas stems from a unique combination of physical and chemical properties:

-

Chemical Inertness: SF₆ is extremely stable and does not readily react with other substances, ensuring that it remains unchanged as it moves through a system.[2]

-

Low Background Concentrations: Its purely anthropogenic origin means that natural background levels are negligible, providing a high signal-to-noise ratio in measurements.[3]

-

High Detection Sensitivity: Instruments like Gas Chromatographs with Electron Capture Detectors (GC-ECD) can detect SF₆ at parts-per-trillion (ppt) levels, allowing for the use of very small quantities of the tracer.[2][4]

-

Non-Toxicity: At the low concentrations used in tracer studies, SF₆ is considered biologically harmless.[1]

-

Low Solubility in Water: This property is particularly useful in certain oceanographic and hydrological applications.

Historical Applications and Experimental Protocols

Atmospheric and Environmental Studies

One of the earliest and most significant applications of SF₆ was in the study of atmospheric dispersion. Its properties allowed for the validation of air pollution models and the investigation of pollutant transport over various distances.

A landmark study in this field was the first roadway air dispersion model calibration, sponsored by the U.S. Environmental Protection Agency and conducted in Sunnyvale, California, on U.S. Highway 101. This research was pivotal in understanding how vehicle emissions disperse in the vicinity of highways.

Experimental Protocol: Roadway Air Dispersion Study (Hypothetical Reconstruction based on typical methodologies)

-

Tracer Release: A known quantity of SF₆ was released from a line source simulating the highway. The release rate was precisely controlled and monitored.

-

Sampling Array: A network of sampling stations was established at various distances downwind and crosswind from the "highway." Samplers were typically positioned at different heights to capture the vertical plume profile.

-

Sample Collection: Air samples were collected over specific time intervals using evacuated canisters or syringe sampling techniques.

-

Analysis: The concentration of SF₆ in the collected samples was determined using a Gas Chromatograph with an Electron Capture Detector (GC-ECD).

-

Data Correlation: The measured concentrations were correlated with meteorological data (wind speed, direction, atmospheric stability) and traffic volume to develop and calibrate the dispersion model.

Caption: Experimental workflow for a typical roadway air dispersion tracer study using SF₆.

Quantitative Data from a Representative Atmospheric Dispersion Study

| Parameter | Value | Unit |

| SF₆ Release Rate | 5 - 10 | g/min |

| Sampling Distances | 50, 100, 200, 500 | m |

| Sampling Duration | 30 - 60 | min |

| Measured Concentrations | 10 - 10,000 | ppt |

| Wind Speed | 2 - 10 | m/s |

Building Ventilation and Indoor Air Quality

SF₆ became a common tracer gas for measuring air exchange rates and ventilation efficiency in buildings.[1] These studies are crucial for assessing indoor air quality, energy consumption, and the effectiveness of HVAC systems. The tracer decay method is a widely used protocol.

Experimental Protocol: Tracer Decay Method for Air Change Rate (ACH) Measurement

-

Tracer Injection: A small, known volume of SF₆ is injected into a room or building and rapidly mixed with the indoor air using fans.

-

Concentration Monitoring: The concentration of SF₆ is continuously monitored at one or more locations within the space using a real-time analyzer, such as a portable Infrared Spectrophotometer (IR Spec).[1]

-

Decay Measurement: After the initial mixing period, the injection is stopped, and the decay of the SF₆ concentration is recorded over time as fresh air infiltrates the building and displaces the tracer-laden air.

-

ACH Calculation: The air change rate (ACH), which is the number of times the air volume in a space is replaced per hour, is calculated from the slope of the natural logarithm of the concentration decay curve.

Caption: Logical workflow for determining air change rate (ACH) using the SF₆ tracer decay method.

Quantitative Data from a Typical Building Ventilation Study

| Parameter | Value | Unit |

| Building Volume | 500 | m³ |

| Initial SF₆ Concentration | 10 - 50 | ppm |

| Monitoring Duration | 1 - 3 | hours |

| Calculated Air Change Rate | 0.2 - 2.0 | ACH |

| Analytical Instrument | Infrared Spectrophotometer | - |

Oceanography

SF₆ has been used as a transient tracer in oceanography to study diapycnal mixing, air-sea gas exchange, and the ventilation of water masses.[5][6] Its continuously increasing atmospheric concentration provides a time-dependent input function to the ocean, allowing scientists to "date" water parcels.[7]

Experimental Protocol: Deliberate Tracer Release for Mixing Studies

-

Tracer Injection: A precisely known quantity of SF₆ is injected along a specific isopycnal (constant density) surface in the ocean.

-

Patch Tracking: The movement and dispersion of the tracer patch are tracked over time using a combination of shipboard measurements and autonomous underwater vehicles.

-

Sample Collection: Seawater samples are collected at various depths and locations within and around the tracer patch using a CTD/rosette sampler.

-

Analysis: Dissolved SF₆ is extracted from the water samples and analyzed using a purge-and-trap system coupled with a GC-ECD.

-

Mixing Rate Calculation: The rate of vertical and horizontal dispersion of the tracer is used to calculate diapycnal and isopycnal mixing rates.

Caption: Workflow of an oceanographic tracer release experiment to determine mixing rates.

Quantitative Data from a Representative Oceanographic Tracer Release Experiment

| Parameter | Value | Unit |

| SF₆ Injected | 10 - 100 | moles |

| Injection Depth | 300 - 1000 | m |

| Experiment Duration | Weeks to Months | - |

| Measured Concentrations | 1 - 100 | fmol/kg |

| Calculated Vertical Diffusivity | 10⁻⁵ - 10⁻⁴ | m²/s |

Ruminant Methane (B114726) Emissions

In agricultural science, the SF₆ tracer technique, pioneered by Zimmerman and Johnson, has been crucial for quantifying enteric methane emissions from individual ruminant animals, particularly in grazing systems where respiration chambers are impractical.[8][9]

Experimental Protocol: SF₆ Tracer Technique for Methane Emission Measurement

-

Permeation Tube: A calibrated permeation tube, which releases SF₆ at a known and constant rate, is placed in the rumen of the animal.[4]

-

Sample Collection: A lightweight collection canister is attached to a halter on the animal. A capillary tube runs from near the animal's nostrils and mouth to the canister, continuously drawing a sample of the animal's breath and eructated gases over a 24-hour period.[4]

-

Background Sampling: A separate canister is used to collect a background air sample to account for ambient methane and SF₆ concentrations.

-

Gas Analysis: The concentrations of methane and SF₆ in the breath and background samples are analyzed using a gas chromatograph, typically with a Flame Ionization Detector (FID) for methane and an Electron Capture Detector (ECD) for SF₆.[4]

-

Emission Rate Calculation: The methane emission rate is calculated from the ratio of the excess methane concentration (breath minus background) to the excess SF₆ concentration, multiplied by the known SF₆ release rate from the permeation tube.

Caption: Experimental workflow for measuring ruminant methane emissions using the SF₆ tracer technique.

Quantitative Data from a Typical Ruminant Methane Emission Study

| Parameter | Value | Unit |

| SF₆ Release Rate | 1 - 5 | mg/day |

| Sample Collection Period | 24 | hours |

| Breath CH₄ Concentration | 50 - 500 | ppm |

| Breath SF₆ Concentration | 100 - 1000 | ppt |

| Calculated CH₄ Emission | 150 - 300 | g/day |

Conclusion

The historical applications of this compound in tracer studies have profoundly advanced our understanding of complex physical and biological systems. From quantifying atmospheric pollution and improving building safety to elucidating ocean circulation and measuring greenhouse gas emissions from livestock, SF₆ has proven to be an invaluable tool for researchers and scientists. The experimental protocols developed for its use have established a foundation for modern tracer techniques, and the data generated from these historical studies continue to be relevant. While concerns about its high global warming potential have led to restrictions on its use in some applications, the legacy of SF₆ in the field of tracer science is undeniable.

References

- 1. atlenv.com [atlenv.com]

- 2. A first study of SF6 as a transient tracer in the Southern Ocean. - OceanRep [oceanrep.geomar.de]

- 3. acp.copernicus.org [acp.copernicus.org]

- 4. Sulphur hexafluoride (SF6) tracer technique | Publisso [books.publisso.de]

- 5. Observations of CFCs and SF6 as ocean tracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Observations of CFCs and SF6 as Ocean Tracers | Annual Reviews [annualreviews.org]

- 7. researchgate.net [researchgate.net]

- 8. mpi.govt.nz [mpi.govt.nz]

- 9. Measurement of methane emissions from ruminant livestock using a this compound tracer technique - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to Laboratory-Scale Synthesis and Purification of Sulfur Hexafluoride

For Researchers, Scientists, and Drug Development Professionals

Sulfur hexafluoride (SF₆) is a chemically inert and non-toxic gas with a unique combination of physical and electrical properties, making it a valuable tool in various scientific and industrial applications. While commercially available, the ability to synthesize and purify SF₆ in a laboratory setting can be crucial for specific research needs, such as isotopic labeling studies or applications requiring exceptionally high purity levels. This technical guide provides an in-depth overview of the primary methods for the laboratory-scale synthesis and purification of this compound, complete with experimental protocols and quantitative data.

Synthesis of this compound

The synthesis of SF₆ is a highly exothermic process that requires careful handling of hazardous materials, particularly elemental fluorine. While several methods have been explored, the direct fluorination of sulfur remains the most common approach.

Direct Fluorination of Sulfur

The direct reaction of elemental sulfur with fluorine gas is the most established and widely used method for producing this compound.[1][2] The reaction is highly exothermic and proceeds as follows:

S + 3F₂ → SF₆

Experimental Protocol:

A laboratory-scale setup for the direct fluorination of sulfur typically involves a reaction chamber constructed from a fluorine-resistant material, such as nickel or Monel.[3]

-

Apparatus Setup: A nickel boat containing elemental sulfur is placed inside a nickel reaction tube.[3] The tube is connected to a fluorine gas inlet and an outlet leading to a cold trap cooled with liquid nitrogen.[3] All components of the apparatus must be thoroughly dried and free of any organic grease.[3]

-

Reaction Initiation: A stream of fluorine gas is introduced into the reaction tube. The reaction is spontaneous and vigorous, with the sulfur burning with a blue flame in the fluorine atmosphere.[3]

-

Product Collection: The gaseous product, primarily SF₆ along with some impurities, is passed through the cold trap, where the SF₆ condenses as a white solid.[3]

Safety Precautions: Elemental fluorine is extremely toxic, corrosive, and a powerful oxidizing agent.[3] This synthesis must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including specialized gloves and face shields. All equipment must be scrupulously dried to prevent the formation of highly corrosive hydrogen fluoride (B91410) (HF).

Alternative Synthesis Methods

Given the hazards associated with elemental fluorine, alternative synthesis routes that avoid its direct use have been investigated. These methods are generally less common for bulk synthesis but can be valuable for specific laboratory applications.

-

Pyrolysis of Sulfur(V) Chloride Fluoride (SF₅Cl): this compound can be prepared by the pyrolysis of SF₅Cl.[1][4] This method can be advantageous as it does not require the direct handling of elemental fluorine.[1] The SF₅Cl precursor can be synthesized by reacting sulfur or sulfur chloride with chlorine and an amine/hydrogen fluoride complex.[4] The subsequent pyrolysis of SF₅Cl yields SF₆, along with SF₄ and chlorine as byproducts.[4]

-

Reaction of Sulfur and Chlorine with Inorganic Fluorides: Another approach involves reacting sulfur and chlorine with a binary inorganic fluoride, such as silver(I) fluoride (AgF), at elevated temperatures (at least 300°C). An example of this reaction using silver(I) fluoride heated to 500°C resulted in a product that was predominantly this compound after purification.

Purification of this compound

Crude this compound produced by any of the above methods will contain various impurities that must be removed to achieve the desired purity for most applications. Common impurities include unreacted fluorine, lower sulfur fluorides (e.g., SF₄, S₂F₂, S₂F₁₀), sulfur oxyfluorides (e.g., SOF₂, SO₂F₂), and hydrogen fluoride (HF).[1][2]

The purification process typically involves a multi-step approach combining chemical and physical separation techniques.

Chemical Scrubbing

Chemical scrubbing is an effective method for removing acidic and reactive impurities.

Experimental Protocol:

-

Alkaline Scrubber: The crude SF₆ gas is passed through a wash tower or a bubbler containing an alkaline solution, such as potassium hydroxide (B78521) (KOH).[1] This step effectively removes hydrolyzable fluorides like SF₄, S₂F₂, and SO₂F₂.[1]

-

Water Wash: A subsequent wash with water can help remove any remaining water-soluble impurities.

Pyrolysis for S₂F₁₀ Removal

Disulfur decafluoride (S₂F₁₀) is a highly toxic byproduct that can be present in crude SF₆.[5][6] Due to its toxicity, its removal is critical.

Experimental Protocol:

-

Heating: The gas stream is passed through a heated tube at approximately 400°C.[1]

-

Decomposition: At this temperature, S₂F₁₀ decomposes into SF₄ and SF₆.[1][6]

-

Subsequent Purification: The newly formed SF₄ can then be removed in a subsequent alkaline scrubbing step.[1] An alternative to pyrolysis is photolysis, which uses UV light to destroy S₂F₁₀ and has been shown to be a promising technique.[5]

Adsorption

Adsorption is a widely used technique to remove trace impurities and moisture.

Experimental Protocol:

-

Adsorbent Selection: The choice of adsorbent depends on the impurities to be removed.

-

Adsorption Column: The SF₆ gas is passed through a column packed with the chosen adsorbent. For enhanced purification, a gradient packing of different adsorbents can be used, for example, silica (B1680970) gel followed by activated carbon.[10] The temperature of the adsorption column can be lowered to enhance the adsorption capacity of certain impurities. For instance, adsorption on activated carbon at -50°F has been shown to be effective for removing air from SF₆.[7]

Low-Temperature Distillation/Liquefaction

For achieving very high purity levels, low-temperature distillation or liquefaction is employed. This method is particularly effective for removing permanent gases like nitrogen and oxygen, as well as other volatile fluorides such as carbon tetrafluoride (CF₄).[10][11]

Experimental Protocol:

-

Condensation: The SF₆ gas is cooled to a temperature below its sublimation point (-63.8 °C), causing it to condense into a liquid or solid. A temperature of around -45°C can be used for low-temperature distillation.[10]

-

Fractional Distillation: The liquefied SF₆ is then subjected to fractional distillation. The more volatile impurities, such as nitrogen and oxygen, will remain in the gas phase and can be vented off.

-

Collection: The purified liquid SF₆ is collected and vaporized as needed.

Quantitative Data and Purity Analysis

The purity of the final SF₆ product is critical and is typically assessed using gas chromatography (GC).[3][12] Different detectors can be used for GC analysis, including the Barrier Discharge Ionization Detector (BID) and the Electron Capture Detector (ECD), which offer high sensitivity for detecting impurities.[13][14]

The following tables summarize typical purity specifications for different grades of SF₆ and the effectiveness of various purification methods.

Table 1: Purity Specifications for this compound

| Parameter | 99.99% Grade[2] | 99.999% Ultra High Purity Grade[2] |

| This compound | ≥ 99.99% | ≥ 99.999% |

| Oxygen (O₂) + Nitrogen (N₂) (Air) | < 275 ppmw | < 4 ppmw |

| Water (H₂O) | < 5 ppmv | < 2 ppmv |

| Carbon Tetrafluoride (CF₄) | < 75 ppmw | < 0.5 ppmw |

| Hydrolyzable Fluorides (as HF) | < 0.3 ppmw | < 0.2 ppmw |

| Acidity (as HF) | - | < 0.05 ppmw |

| Carbon Monoxide (CO) | - | < 0.5 ppmw |

| Carbon Dioxide (CO₂) | - | < 0.5 ppmw |

Table 2: Effectiveness of Purification Techniques

| Purification Method | Target Impurities | Typical Purity Achieved | Reference |

| Alkaline Scrubbing (KOH) | SF₄, S₂F₂, SO₂F₂, HF | - | [1] |

| Pyrolysis (400°C) | S₂F₁₀ | - | [1] |

| Photolysis (UV) | S₂F₁₀ | Below detection limit (5 ppm) | [5] |

| Adsorption (Activated Carbon) | Various, including air | - | [7] |

| Adsorption (Molecular Sieves) | H₂O | ≤ 5 ppm | [9] |

| Low-Temperature Distillation | N₂, O₂, CF₄ | ≥ 99.99% | [10] |

| Batch Distillation | Air, CF₄ | > 99.999% (from 99.9% feed) | [11] |

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate the logical flow of the synthesis and purification processes described.

References

- 1. inorganic chemistry - this compound creation process and risks/safety - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. concordegas.com [concordegas.com]

- 3. researchgate.net [researchgate.net]

- 4. US4390511A - Process for producing SF6 through SF5 Cl - Google Patents [patents.google.com]

- 5. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. osti.gov [osti.gov]

- 8. How Does the SF6 Filtration and Purification Process Work? [dilo.com]

- 9. yunengoilpurifier.com [yunengoilpurifier.com]

- 10. sf6greenhousegas.com [sf6greenhousegas.com]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. shimadzu.com [shimadzu.com]

- 14. ujecology.com [ujecology.com]

An In-Depth Technical Guide to the Toxicological Profile of Sulfur Hexafluoride and its Byproducts

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfur hexafluoride (SF₆) is a synthetic gas with exceptional dielectric strength, making it a valuable insulator in high-voltage electrical equipment. While pure SF₆ is considered biologically inert, it can decompose under electrical stress—such as arcs, sparks, and corona discharges—into a variety of toxic byproducts.[1][2][3] This guide provides a comprehensive toxicological profile of SF₆ and its principal decomposition products, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of toxicity. The primary byproducts of concern include disulfur (B1233692) decafluoride (S₂F₁₀), sulfuryl fluoride (B91410) (SO₂F₂), thionyl fluoride (SOF₂), sulfur tetrafluoride (SF₄), hydrogen fluoride (HF), and sulfur dioxide (SO₂).[2] Of these, S₂F₁₀ is recognized as being exceptionally toxic.[1] This document is intended to serve as a technical resource for researchers and professionals in toxicology, drug development, and environmental health and safety.

Toxicological Profile of this compound (SF₆)

Pure this compound is a colorless, odorless, and non-flammable gas.[2] Its primary health concern in its pure form is as a simple asphyxiant in high concentrations due to the displacement of oxygen in enclosed spaces.[4][5] It is generally considered non-toxic and biologically inert.[2] However, its decomposition under electrical discharge is a significant toxicological concern.[3]

Toxicology of SF₆ Decomposition Byproducts

The decomposition of SF₆ in industrial applications can lead to the formation of several highly reactive and toxic compounds. The primary mechanism of toxicity for many of these byproducts is severe irritation and corrosion of biological tissues, particularly the respiratory tract, eyes, and skin.[1][5]

3.1 Disulfur Decafluoride (S₂F₁₀)

S₂F₁₀ is considered the most toxic of the SF₆ byproducts and is a potent respiratory toxicant.[1] Its toxicity has been compared to that of phosgene. Animal studies have demonstrated that inhalation of S₂F₁₀ can lead to severe lung damage, including edema and hemorrhage.[1]

3.2 Other Gaseous Byproducts

Hydrogen fluoride (HF), sulfur dioxide (SO₂), sulfuryl fluoride (SO₂F₂), thionyl fluoride (SOF₂), and sulfur tetrafluoride (SF₄) are all corrosive and irritating to the respiratory tract, eyes, and skin.[1][5] Inhalation of these gases can cause symptoms ranging from mild irritation to severe pulmonary edema.[5]

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for SF₆ and its primary decomposition byproducts.

Table 1: Inhalation Toxicity Data for SF₆ and its Byproducts

| Compound | Chemical Formula | Test Species | LC₅₀ (ppm) | Exposure Duration | Reference(s) |

| This compound | SF₆ | Rat | > 800,000 | 4 hours | [1] |

| Disulfur Decafluoride | S₂F₁₀ | Rat | 0.5 | 4 hours | [1] |

| Hydrogen Fluoride | HF | Rat | 1300 | 1 hour | [1] |

| Sulfur Dioxide | SO₂ | Rat | 2520 | 1 hour | [1] |

| Sulfuryl Fluoride | SO₂F₂ | Rat | 3080 | 4 hours | [1] |

Table 2: Occupational Exposure Limits

| Compound | Chemical Formula | OSHA PEL (TWA) | NIOSH REL (TWA) | ACGIH TLV (TWA) |

| This compound | SF₆ | 1000 ppm | 1000 ppm | 1000 ppm |

| Disulfur Decafluoride | S₂F₁₀ | 0.01 ppm (Ceiling) | 0.01 ppm (Ceiling) | 0.01 ppm (Ceiling) |

| Hydrogen Fluoride | HF | 3 ppm | 3 ppm | 0.5 ppm (as F) |

| Sulfur Dioxide | SO₂ | 5 ppm | 2 ppm | 0.25 ppm |

| Sulfuryl Fluoride | SO₂F₂ | 5 ppm | 5 ppm | 5 ppm |

PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; TWA: Time-Weighted Average.[5]

Experimental Protocols

This section outlines the methodologies for key experiments used to assess the toxicity of SF₆ and its byproducts.

5.1 In Vitro Cytotoxicity Assay

This protocol describes a general method for assessing the cytotoxicity of gaseous compounds on lung epithelial cells, such as A549 or BEAS-2B cell lines.

-

Cell Culture: Human lung adenocarcinoma epithelial cells (A549) or human bronchial epithelial cells (BEAS-2B) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Exposure System: A specialized gas exposure system is required to deliver precise concentrations of the test gas to the cell cultures. This often involves a sealed exposure chamber where the cell culture plates are placed.

-

Gas Generation and Delivery: A certified gas mixture of the byproduct (e.g., S₂F₁₀ in nitrogen) is diluted with clean, filtered air to achieve the desired target concentrations. The gas flow rate and concentration within the chamber are continuously monitored using appropriate analytical techniques (e.g., gas chromatography).

-

Exposure: Cells are exposed to the test gas for a defined period (e.g., 4 to 24 hours). Control cells are exposed to clean, filtered air under the same conditions.

-

Cytotoxicity Assessment: Following exposure, cell viability is assessed using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or a lactate (B86563) dehydrogenase (LDH) release assay, which measures membrane integrity.

-

Data Analysis: The results are expressed as a percentage of the control group, and dose-response curves are generated to determine the IC₅₀ (the concentration that causes 50% inhibition of cell viability).

5.2 In Vivo Acute Inhalation Toxicity Study

This protocol is based on OECD Test Guideline 403 for acute inhalation toxicity.[6]

-

Animal Model: Young adult rats (e.g., Sprague-Dawley or Wistar strains) are typically used. Animals are acclimated to the laboratory conditions before the study.

-

Exposure Apparatus: A whole-body or nose-only inhalation exposure chamber is used. The chamber is designed to provide a uniform and stable concentration of the test substance.

-

Generation of Test Atmosphere: The gaseous byproduct is mixed with filtered air to generate the desired concentrations. The concentration of the test substance in the chamber is monitored continuously.

-

Exposure Conditions: Animals are exposed to the test substance for a fixed period, typically 4 hours. At least three exposure concentrations and a control group (exposed to air only) are used.

-

Observations: Animals are observed for clinical signs of toxicity during and after exposure. Body weight is recorded before exposure and at regular intervals after exposure.

-

Endpoint: The primary endpoint is mortality, which is recorded for up to 14 days after exposure. A gross necropsy is performed on all animals.

-

Data Analysis: The LC₅₀ (median lethal concentration) and its confidence intervals are calculated using appropriate statistical methods.

5.3 Analytical Method for Byproduct Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the separation and identification of SF₆ byproducts.

-

Sample Collection: Air samples from the exposure chamber or headspace of a test system are collected using gas-tight syringes or sorbent tubes.

-

GC-MS System: A gas chromatograph equipped with a suitable capillary column (e.g., a porous layer open tubular column) is coupled to a mass spectrometer.

-

Analysis: The collected gas sample is injected into the GC. The different byproducts are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

-

Calibration: The instrument is calibrated using certified standard gas mixtures of the byproducts of interest to ensure accurate quantification.

Molecular Mechanisms and Signaling Pathways

The corrosive nature of many SF₆ byproducts, particularly HF and SO₂, suggests that their toxicity is mediated by the induction of oxidative stress and inflammatory responses in affected tissues.

6.1 Oxidative Stress and Inflammatory Pathways

Inhalation of corrosive gases can lead to the generation of reactive oxygen species (ROS) in the lung epithelium. This oxidative stress can trigger a cascade of intracellular signaling events, primarily involving the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[7]

-

NF-κB Pathway: Activation of the NF-κB pathway leads to the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules. This results in the recruitment of inflammatory cells to the site of injury, amplifying the inflammatory response.

-

MAPK Pathway: The MAPK family of proteins (including ERK, JNK, and p38) are also activated by cellular stress. Activation of these pathways can lead to a variety of cellular responses, including inflammation, apoptosis (programmed cell death), and cell proliferation.

The following diagrams illustrate these key signaling pathways and a general workflow for assessing the toxicity of SF₆ byproducts.

References

- 1. epa.gov [epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. INHALATION TOXICOLOGY METHODS: The Generation and Characterization of Exposure Atmospheres and Inhalational Exposures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (SF6): global environmental effects and toxic byproduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. labcorp.com [labcorp.com]

- 7. Signal pathways involved in the biological effects of sulfur dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Legacy of a Potent Insulator: A Technical Guide to Sulfur Hexafluoride's Role as a Greenhouse Gas

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of sulfur hexafluoride (SF₆), a synthetic gas with exceptional chemical stability and dielectric properties that have made it indispensable in the electrical industry. However, these same properties contribute to its significant environmental impact as the most potent greenhouse gas regulated under the Kyoto Protocol. This document details its atmospheric lifetime, global warming potential, and the experimental methodologies used to quantify its atmospheric presence and persistence.

The Dichotomy of this compound: Utility and Potency

This compound is an inorganic, colorless, odorless, and non-flammable gas. Its primary application, accounting for approximately 80% of its use, is as a gaseous dielectric medium for high-voltage circuit breakers, switchgear, and other electrical equipment.[1] Its high dielectric strength and thermal stability prevent electrical arcing, ensuring the safe and reliable operation of power grids.[2]

Despite its industrial utility, SF₆ is a powerful greenhouse gas due to its unique molecular structure, which allows it to absorb and re-emit infrared radiation in the Earth's atmosphere effectively.[2] This heat-trapping capability, combined with its exceptionally long atmospheric lifetime, makes it a significant contributor to global warming.[3][4]

Quantitative Assessment of a Persistent Pollutant

The environmental impact of a greenhouse gas is primarily assessed by its Global Warming Potential (GWP) and its atmospheric lifetime. SF₆ excels in both these metrics, making it a substance of high concern.

| Parameter | Value | Reference(s) |

| Global Warming Potential (GWP), 100-year time horizon | 23,500 - 24,300 times that of CO₂ | [4][5][6][7] |

| Atmospheric Lifetime | 850 - 3,200 years | [3][4][6][8] |

| Current Atmospheric Concentration (2021) | Approximately 10.5 parts per trillion (ppt) | [3] |

| Annual Rate of Increase in Concentration | Approximately 0.35 ppt (B1677978) per year (2017-2018) | [3] |

Table 1: Key Quantitative Data for this compound as a Greenhouse Gas.

The GWP of SF₆ is a measure of how much heat a certain mass of the gas traps in the atmosphere over a specific time period, relative to the same mass of carbon dioxide.[4] Its exceptionally high GWP means that even small emissions have a disproportionately large impact on climate change.[5]

The atmospheric lifetime of a gas is the average time a molecule resides in the atmosphere before being removed. The extreme stability of the SF₆ molecule results in a very long lifetime, meaning that once released, it persists and contributes to the greenhouse effect for millennia.[4][6]

Experimental Protocols for Atmospheric Monitoring and Lifetime Determination

Accurate quantification of atmospheric SF₆ concentrations and the determination of its lifetime are crucial for understanding its environmental impact and for verifying emission reduction strategies. Several sophisticated analytical techniques and modeling approaches are employed for this purpose.

Measurement of Atmospheric Concentrations: Gas Chromatography with Electron Capture Detection (GC-ECD)

A primary method for measuring trace concentrations of SF₆ in the atmosphere is Gas Chromatography with an Electron Capture Detector (GC-ECD).[9][10][11]

Methodology:

-

Sample Collection: Whole air samples are collected from various locations, including remote observatories, aircraft, and tall towers, in specially prepared flasks.

-

Sample Introduction: A known volume of the air sample is injected into the gas chromatograph.

-

Chromatographic Separation: The sample is carried by an inert gas (e.g., a mixture of argon and methane) through a packed column (e.g., Porapak Q or Activated Alumina-F1).[1][11] The column separates SF₆ from other atmospheric constituents based on their differential interaction with the column's stationary phase.

-

Detection: As the separated SF₆ elutes from the column, it enters the Electron Capture Detector. The ECD contains a radioactive source (typically ⁶³Ni) that emits beta particles, creating a steady stream of electrons. SF₆ is highly electronegative and captures these electrons, causing a decrease in the detector's standing current. This change in current is proportional to the concentration of SF₆.[10]

-

Quantification: The concentration of SF₆ in the sample is determined by comparing its peak area or height on the chromatogram to that of a calibrated standard gas with a known SF₆ concentration.[9] The World Meteorological Organization (WMO) maintains a global calibration scale for SF₆ to ensure the comparability of measurements worldwide.[11]

Determination of Atmospheric Lifetime: Atmospheric Modeling and In-Situ Measurements

The atmospheric lifetime of SF₆ is determined through a combination of atmospheric modeling and direct measurements in specific atmospheric regions where its removal occurs.

The Whole Atmosphere Community Climate Model (WACCM) is a comprehensive numerical model that simulates the Earth's atmosphere from the surface to the thermosphere.[6][7][8] It is a key tool for estimating the lifetime of long-lived gases like SF₆.

Methodology:

-

Model Input: The model incorporates detailed representations of atmospheric chemistry, dynamics, and radiation. For SF₆ lifetime calculations, crucial inputs include:

-

Emission Inventories: Gridded data of historical and projected SF₆ emissions.

-

Atmospheric Transport: The model simulates the movement of SF₆ through the atmosphere, including transport to the upper atmosphere (mesosphere).

-

Loss Processes: The primary removal mechanisms for SF₆ in the mesosphere are included in the model:

-

-

Simulation: The model is run for an extended period to simulate the distribution and loss of SF₆ in the global atmosphere.

-

Lifetime Calculation: The atmospheric lifetime (τ) is calculated as the total atmospheric burden (the total amount of SF₆ in the atmosphere) divided by the total atmospheric loss rate.[8]

An alternative and complementary method for estimating the SF₆ lifetime involves direct measurements of its depletion in the stratospheric polar vortex.[5]

Methodology:

-

Sample Collection: Air samples are collected at various altitudes within the Arctic or Antarctic polar vortex during winter using high-altitude research aircraft or balloons. The polar vortex is a region of descending air from the mesosphere, where SF₆ is destroyed.[5]

-

Analysis: The collected samples are analyzed for SF₆ and other long-lived trace gases using instruments like GC-ECD.

-

Loss Calculation: The extent of SF₆ destruction is determined by comparing its concentration to that of a tracer gas with a very long and well-known lifetime that is not destroyed in the mesosphere. The observed depletion of SF₆ within the vortex, which contains air that has descended from the mesosphere, allows for a calculation of its atmospheric loss rate.

-

Lifetime Estimation: The calculated loss rate is then used in conjunction with atmospheric models to estimate the global atmospheric lifetime of SF₆.[5]

The Infrared Absorption Mechanism of this compound

The potency of SF₆ as a greenhouse gas stems from its strong absorption of infrared radiation in the atmospheric window, a region of the electromagnetic spectrum where other greenhouse gases like CO₂ and H₂O absorb less strongly.

Methodology for Determining Infrared Absorption:

The infrared absorption spectrum of SF₆ is measured using Fourier-Transform Infrared (FTIR) spectroscopy.[12][13]

-

Sample Preparation: A sample of pure SF₆ gas is introduced into a gas cell with infrared-transparent windows.

-

FTIR Analysis: A beam of infrared radiation is passed through the gas cell. The FTIR spectrometer measures the amount of light absorbed by the SF₆ molecules at different wavelengths.

-

Spectral Analysis: The resulting infrared spectrum shows strong absorption bands, particularly a very intense band centered around 948 cm⁻¹ (10.55 µm).[14] This strong absorption is due to the symmetric S-F stretching vibration of the molecule. The energy from the absorbed infrared radiation is converted into vibrational energy in the SF₆ molecule, which is then re-emitted, contributing to the warming of the atmosphere.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Logical relationships of SF₆'s properties and impacts.

Caption: Simplified workflow for atmospheric SF₆ measurement.

Conclusion and Future Outlook

This compound represents a classic example of a technology with significant benefits and substantial environmental drawbacks. Its role in ensuring the stability of our electrical infrastructure is undeniable. However, its extreme potency as a greenhouse gas and its multi-millennial persistence in the atmosphere necessitate stringent control measures and the development of viable alternatives.

Ongoing research focuses on several key areas:

-

Development of SF₆-free technologies: The electrical industry is actively researching and implementing alternatives to SF₆, including gas mixtures with lower GWP and vacuum interrupters.

-

Improved leak detection and repair: Minimizing emissions from existing equipment is a critical short-term strategy.

-

End-of-life management: Developing and implementing protocols for the safe recovery and destruction of SF₆ from decommissioned equipment is essential to prevent its release into the atmosphere.